molecular formula C6H14ClNO5 B043356 6-Amino-6-deoxy-D-glucose hydrochloride CAS No. 55324-97-5

6-Amino-6-deoxy-D-glucose hydrochloride

Cat. No.: B043356
CAS No.: 55324-97-5
M. Wt: 215.63 g/mol
InChI Key: QWHLASPBRRZDEV-VFQQELCFSA-N
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Description

6-Amino-6-deoxy-D-glucose hydrochloride is a derivative of D-glucose where the hydroxyl group at the sixth carbon is replaced by an amino group, and it is further stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-6-deoxy-D-glucose hydrochloride typically involves the conversion of D-glucose or its derivatives. One common method includes the use of 3,4-di-O-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-glucopyranose as a starting material. This compound undergoes a series of reactions, including the addition of nitrosyl chloride, condensation with alcohols or phenols, and subsequent conversion to the desired glucoside derivatives .

Industrial Production Methods

Industrial production of this compound often involves enzymatic catalysis or fermentation processes. For example, glucosamine, a related compound, is produced by fermentation using wild-type or engineered microorganisms and enzymatic catalysis with chitinolytic enzymes . These methods are scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-6-deoxy-D-glucose hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitrosyl chloride for oxidation, hydrogen and palladium on activated carbon for reduction, and various alcohols or phenols for substitution reactions .

Major Products

The major products formed from these reactions include 6-azido-6-deoxy-D-glucose, 6-deoxy-6-oximino-D-glucose, and other substituted glucosides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-6-deoxy-D-glucose hydrochloride is unique due to its amino group at the sixth carbon, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(2R,3S,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h2-6,9-12H,1,7H2;1H/t3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHLASPBRRZDEV-VFQQELCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

576-47-6 (Parent)
Record name D-Glucose, 6-amino-6-deoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055324975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60970659
Record name 6-Amino-6-deoxyhexose--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55324-97-5
Record name D-Glucose, 6-amino-6-deoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55324-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucose, 6-amino-6-deoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055324975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-6-deoxyhexose--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-6-deoxy-D-glucose hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-6-deoxy-D-glucose hydrochloride
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6-Amino-6-deoxy-D-glucose hydrochloride
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6-Amino-6-deoxy-D-glucose hydrochloride
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6-Amino-6-deoxy-D-glucose hydrochloride
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6-Amino-6-deoxy-D-glucose hydrochloride
Reactant of Route 6
6-Amino-6-deoxy-D-glucose hydrochloride
Customer
Q & A

Q1: What evidence suggests that 6-amino-6-deoxy-D-glucose hydrochloride might be useful against influenza infections?

A1: The research paper "Effect of this compound on influenza infection in mice" [] provides preliminary evidence of a potential prophylactic effect of this compound against influenza. The study showed that intranasal administration of this compound to mice before they were infected with influenza virus resulted in:

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